molecular formula C8H8N2O2S B1398824 Ethyl imidazo[2,1-b]thiazole-5-carboxylate CAS No. 349480-83-7

Ethyl imidazo[2,1-b]thiazole-5-carboxylate

Cat. No. B1398824
M. Wt: 196.23 g/mol
InChI Key: YVUGUFMTQJLGPE-UHFFFAOYSA-N
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Description

Ethyl imidazo[2,1-b]thiazole-5-carboxylate is a chemical compound that belongs to the class of imidazothiazoles . This class of compounds contains a bicyclic heterocycle consisting of an imidazole ring fused to a thiazole ring . The molecular formula of Ethyl imidazo[2,1-b]thiazole-5-carboxylate is C8H8N2O2S .


Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazole derivatives, including Ethyl imidazo[2,1-b]thiazole-5-carboxylate, has been achieved by reacting 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W .


Molecular Structure Analysis

The ethyl imidazo[5,1-b]-thiazole-5-carboxylate molecule contains a total of 22 bond(s). There are 14 non-H bond(s), 10 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 9 aromatic bond(s), 2 five-membered ring(s), 1 eight-membered ring(s), 1 ester(s) (aromatic), 1 Imidazole(s), and 1 Thiazole(s) .


Chemical Reactions Analysis

The reaction of 1-(2-amino-4-methylthiazol-5-yl)ethanone or ethyl 2-amino-4-methylthiazole-5-carboxylate with α-bromo aralkyl ketones (phenacyl bromides) in the presence of polyethylene glycol-400 (PEG-400) under Microwave Irradiation (MWI) at 300 W leads to the formation of imidazo[2,1-b]thiazole derivatives .


Physical And Chemical Properties Analysis

Ethyl imidazo[2,1-b]thiazole-5-carboxylate has a molecular formula of C8H8N2O2S and an average mass of 196.226 Da .

Scientific Research Applications

  • Antitumor Potential : Early research indicated that compounds derived from imidazo[2,1-b]thiazole-5-carboxylic acids, like allyl, propargyl, and cyanomethyl esters, did not show significant antitumor activity under the conditions employed in the study. This suggests that modifications of this compound may be necessary for potential antitumor applications (Andreani et al., 1983).

  • Antimicrobial and Antimalarial Activities : Imidazo[2,1-b]thiazole derivatives have been synthesized and found to demonstrate good to excellent antibacterial activity. Some analogs also exhibited good antimalarial activity, highlighting their potential in treating infectious diseases (Vekariya et al., 2017).

  • Heterocyclic Analogs Synthesis : A method was developed for preparing heterocyclic analogs of α-aminoadipic acid and its esters based on imidazo[2,1-b][1,3]thiazole, indicating its utility in creating new chemical entities (Šačkus et al., 2015).

  • Insect Control Agents : Imidazo[2,1-b]thiazole carbamates and acylureas were synthesized and proposed as potential insect control agents, indicating its applications in pest management (Andreani et al., 1989).

  • Herbicidal Applications : A series of imidazo[2,1-b]thiazoles were synthesized for potential use as herbicides, showing moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

  • Anti-tuberculosis Properties : Imidazo[2,1-b]thiazole-5-carboxamides have shown potent anti-tuberculosis activity against replicating and drug-resistant strains, indicating their potential in tuberculosis treatment (Moraski et al., 2016).

  • Modulation of Human T Lymphocytes : Some imidazo[2,1-b]thiazoles were found to modulate the expression of human T trypsinized lymphocytes by the CD2 receptor, suggesting potential in immunological applications (Harraga et al., 1994).

  • Anti-Proliferative Potency in Hepatic Cancer : Certain imidazo[2,1-b]thiazole linked thiadiazole conjugates have shown promising anti-proliferative efficacy against hepatic cancer cell lines, indicating potential in cancer therapy (Rashdan et al., 2020).

Safety And Hazards

While specific safety and hazard information for Ethyl imidazo[2,1-b]thiazole-5-carboxylate is not available, a related compound, Imidazo [2,1-b]thiazole-6-carboxylic acid ethyl ester, has Hazard Statements H302; H315; H320; H335 and Precautionary statements P261; P302+P352; P280; P305 +P351+P338 .

Future Directions

Imidazo[2,1-b]thiazole derivatives, including Ethyl imidazo[2,1-b]thiazole-5-carboxylate, have shown promising antimicrobial, antimalarial, and antitubercular activities . This makes them an interesting scaffold for the development of new drugs, especially in combination therapy . The use of green, clean, and ecofriendly protocols for their synthesis is an exciting area of medicinal chemistry with great potential for further discoveries .

properties

IUPAC Name

ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2S/c1-2-12-7(11)6-5-9-8-10(6)3-4-13-8/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUGUFMTQJLGPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726417
Record name Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl imidazo[2,1-b]thiazole-5-carboxylate

CAS RN

349480-83-7
Record name Ethyl imidazo[2,1-b][1,3]thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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